3-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carbonyl)-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O3/c26-18(14-11-13-3-1-2-4-15(13)28-19(14)27)24-9-7-23(8-10-24)17-6-5-16-21-20-12-25(16)22-17/h1-6,11-12H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPDGOMXZSCPNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, emphasizing its anticancer properties and mechanisms of action based on recent research findings.
Chemical Structure
The structural features of the compound include:
- A triazolo-pyridazine core.
- A piperazine moiety.
- A chromenone framework.
These components are known to contribute to various biological activities, particularly in the context of cancer treatment.
Anticancer Properties
Recent studies have demonstrated that derivatives of triazolo[4,3-b]pyridazine exhibit significant antiproliferative effects against various cancer cell lines. The compound has been evaluated for its cytotoxic effects and showed promising results.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 5.2 | Induction of apoptosis via caspase activation |
| Compound 4g (related derivative) | Various cancer lines | 0.163 (c-Met) | Dual inhibition of c-Met and Pim-1 kinases |
| Compound 4a (related derivative) | Various cancer lines | 29.08 | Apoptosis induction and cell cycle arrest |
The compound has shown an IC50 value of 5.2 μM against the MCF-7 breast cancer cell line, indicating moderate potency. The mechanism involves the induction of apoptosis through the activation of caspase pathways, which are crucial for programmed cell death.
Mechanistic Studies
In-depth mechanistic studies have revealed that the compound may exert its effects by:
- Inhibiting key signaling pathways involved in cancer progression.
- Inducing cell cycle arrest at specific phases (notably S phase).
- Enhancing apoptotic markers such as caspase-9 activity.
Study 1: Cytotoxicity Assessment
A recent study evaluated the cytotoxic effects of several triazolo[4,3-b]pyridazine derivatives, including our compound. The results indicated that compounds with similar structural features exhibited a range of IC50 values against various cancer cell lines. Notably, the derivative with a piperazine linkage showed enhanced activity compared to others without this moiety .
Study 2: Molecular Docking
Molecular docking studies have provided insights into how the compound interacts with target proteins involved in tumor growth. The binding affinity and interaction modes suggest that the compound effectively targets c-Met and Pim-1 kinases, which are implicated in various malignancies .
Scientific Research Applications
Overview
The compound 3-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a complex organic molecule that integrates multiple functional groups and heterocyclic structures. Its unique composition positions it as a candidate for various scientific research applications, particularly in medicinal chemistry. This article delves into its potential applications across several domains, including anticancer research, antiviral activity, antimicrobial properties, and diabetes treatment.
Anticancer Applications
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Androgen Receptor Modulation :
- The compound has been studied for its ability to downregulate androgen receptors, which are critical in the progression of prostate cancer. Modifications to the triazolopyridazine moiety have led to derivatives like AZD3514 that exhibit promising results against castrate-resistant prostate cancer (Bradbury et al., 2013).
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Anticancer Activity :
- Derivatives of this compound have shown potential as anticancer agents through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cell lines.
Antiviral Activity
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Hepatitis-A Virus Inhibition :
- Certain derivatives have demonstrated antiviral activity against the hepatitis-A virus, suggesting their utility in developing antiviral therapeutics (Shamroukh & Ali, 2008).
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Broad-Spectrum Antiviral Potential :
- The structural features of the compound may allow for modifications that enhance efficacy against other viral pathogens.
Antimicrobial Activity
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Bacterial and Fungal Inhibition :
- Studies have reported that derivatives of chromen-2-one and triazolopyridazine exhibit significant antimicrobial activity against various bacterial strains (Ali & Ibrahim, 2010; Patel et al., 2012). This positions them as potential candidates for new antimicrobial agents.
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Mechanism of Action :
- The antimicrobial effects are likely due to the disruption of microbial cell membranes or inhibition of key metabolic pathways.
Diabetes Treatment
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Dipeptidyl Peptidase-4 Inhibitors :
- Research indicates that triazolo-pyridazine-6-yl-substituted piperazines can inhibit Dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. This suggests potential applications in anti-diabetic drug development (Bindu et al., 2019).
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Insulinotropic Activities :
- The compounds may enhance insulin secretion in response to glucose levels, further supporting their role in diabetes management.
Safety and Hazards
While promising in therapeutic applications, it is crucial to evaluate the safety profile of this compound:
- Toxicological Studies : Comprehensive studies are necessary to assess potential toxicity and side effects associated with its use.
- Regulatory Compliance : Any therapeutic application must adhere to regulatory standards for safety and efficacy.
Comparison with Similar Compounds
Structural Analog 1: 3-(4-(3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one (CAS 920414-22-8)
Key Differences :
- Core Heterocycle : Replaces the triazolo[4,3-b]pyridazine with a triazolo[4,5-d]pyrimidine ring.
- Substituents : A 4-methoxyphenyl group is attached to the triazole ring instead of the unsubstituted triazolo-pyridazine in the target compound.
- Molecular Weight : 483.5 g/mol (vs. ~452 g/mol for the target compound, estimated based on analogs).
Research Findings :
Structural Analog 2: 3-(4-(6-(p-Tolyl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one (CAS 1021130-85-7)
Key Differences :
Research Findings :
Structural Analog 3: AZD5153 (Bromodomain Inhibitor)
Key Differences :
Research Findings :
- The chromen-2-one in the target compound may confer additional kinase inhibitory activity absent in AZD5153 .
Data Table: Comparative Analysis
Key Research Insights
- Bioactivity : The target compound’s triazolo-pyridazine core may mimic purines, enabling bromodomain or kinase interactions, whereas Analog 1’s pyrimidine core likely shifts selectivity toward other enzymes .
- Thermodynamic Stability : The chromen-2-one moiety in the target compound could improve stability compared to Analog 2’s simpler pyridazine, as coumarin derivatives are resistant to metabolic degradation .
- Synthetic Challenges : and highlight that triazolo-pyridazine synthesis requires precise hydrazine cyclization and coupling steps, whereas pyridazine derivatives (Analog 2) are more straightforward .
Q & A
Q. What synthetic strategies are commonly employed to prepare 3-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carbonyl)-2H-chromen-2-one?
The synthesis typically involves modular coupling of triazolopyridazine, piperazine, and coumarin precursors. Key steps include:
- Triazolopyridazine synthesis : Cyclization of hydrazinylpyridazine derivatives with reagents like diethyl ethoxymethylenemalonate or triethyl orthoacetate to form the triazole ring .
- Piperazine coupling : Amide bond formation between the triazolopyridazine and piperazine using carbodiimide coupling agents (e.g., EDCI/HOBt) under anhydrous conditions .
- Coumarin conjugation : Reaction of the piperazine intermediate with activated coumarin carbonyl groups (e.g., chloroformate derivatives) .
Purification often employs flash chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) or recrystallization .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and coupling patterns (e.g., triazole protons at δ 8.5–9.5 ppm) .
- High-resolution mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ calculated vs. observed) .
- Infrared (IR) spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and triazole (C=N, ~1600 cm⁻¹) groups .
- X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .
Q. What in vitro assays are used to evaluate its biological activity?
- Bromodomain inhibition : Fluorescence polarization assays using BRD4 bromodomains to measure IC₅₀ values .
- Cellular potency : c-Myc downregulation in cancer cell lines (e.g., MV4-11 leukemia) via qRT-PCR or Western blot .
- Kinase profiling : Broad-panel screening to assess off-target effects (e.g., Eurofins KinaseProfiler™) .
Advanced Research Questions
Q. How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?
- Bivalent design : Enhance BRD4 binding affinity by incorporating a second pharmacophore (e.g., triazolopyridazine linked to a piperazine-coumarin scaffold) to exploit avidity effects .
- Solubility modulation : Introduce hydrophilic groups (e.g., methoxy or hydroxyl) on the coumarin or piperazine moieties .
- Metabolic stability : Evaluate hepatic microsomal clearance and modify labile sites (e.g., replace ester linkages with amides) .
Q. What computational methods are effective in predicting target binding modes?
- Molecular docking : Use crystal structures of BET bromodomains (PDB: 4UBI) to model triazolopyridazine interactions with the acetyl-lysine binding pocket .
- Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) to identify key residue interactions (e.g., Asn140, Tyr97 in BRD4) .
- Free-energy perturbation (FEP) : Quantify the impact of substituent modifications (e.g., methyl vs. cyclobutyl) on binding affinity .
Q. How can contradictory activity data across assays be resolved?
- Orthogonal validation : Compare results from biochemical (e.g., BRD4 FP assays) and cellular (e.g., c-Myc suppression) platforms to rule out assay-specific artifacts .
- Compound stability testing : Monitor degradation in assay buffers (e.g., DMSO stock solutions) via LC-MS to ensure integrity .
- Membrane permeability : Use PAMPA or Caco-2 assays to confirm cellular uptake, as poor permeability may explain discrepancies in cell-based vs. biochemical data .
Q. What strategies address low yields in multi-step syntheses?
- Microwave-assisted synthesis : Accelerate cyclization steps (e.g., triazole formation) to reduce reaction times from hours to minutes .
- Catalyst optimization : Employ Pd/C for hydrogenation or CuI for click chemistry to improve efficiency .
- Protecting groups : Use tert-butoxycarbonyl (Boc) for piperazine amines to prevent side reactions during coumarin conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
